2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14977541
InChI: InChI=1S/C24H30N4O3S2/c1-4-10-26(11-5-2)21-18(22(29)27-12-6-8-16(3)20(27)25-21)14-19-23(30)28(24(32)33-19)15-17-9-7-13-31-17/h6,8,12,14,17H,4-5,7,9-11,13,15H2,1-3H3/b19-14-
SMILES:
Molecular Formula: C24H30N4O3S2
Molecular Weight: 486.7 g/mol

2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC14977541

Molecular Formula: C24H30N4O3S2

Molecular Weight: 486.7 g/mol

* For research use only. Not for human or veterinary use.

2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C24H30N4O3S2
Molecular Weight 486.7 g/mol
IUPAC Name (5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H30N4O3S2/c1-4-10-26(11-5-2)21-18(22(29)27-12-6-8-16(3)20(27)25-21)14-19-23(30)28(24(32)33-19)15-17-9-7-13-31-17/h6,8,12,14,17H,4-5,7,9-11,13,15H2,1-3H3/b19-14-
Standard InChI Key GLDCVFIIBBZXEC-RGEXLXHISA-N
Isomeric SMILES CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4
Canonical SMILES CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4CCCO4

Introduction

Structural Characterization and Molecular Properties

The compound 2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a polycyclic framework with critical functional groups:

  • Pyrido[1,2-a]pyrimidin-4-one core: A nitrogen-rich bicyclic system associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

  • Thiazolidin-5-ylidene moiety: A five-membered ring containing sulfur and nitrogen atoms, known for modulating redox activity and enhancing binding to biological targets.

  • Tetrahydrofuran-2-ylmethyl substituent: Improves lipophilicity and membrane permeability, critical for bioavailability.

The molecular formula is C23H28N4O3S2, with a molecular weight of 472.6 g/mol. Discrepancies in reported molecular weights (e.g., 444.57 g/mol) may arise from variations in salt forms or measurement methodologies.

Key Structural Features

FeatureRole
Dipropylamino groupEnhances solubility and facilitates hydrogen bonding with targets
(Z)-ConfigurationEnsures spatial alignment of the thiazolidinone moiety for optimal interactions
Methyl group at C9Stabilizes the pyrido[1,2-a]pyrimidin-4-one conformation

Synthetic Pathways and Challenges

The synthesis of this compound requires multi-step strategies to assemble its complex architecture. A validated approach involves:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core: Acylation of 2-aminopyridine derivatives with alkynoate esters, followed by thermal cyclization . Lithium amide bases ensure regioselectivity, favoring the 4-oxo isomer over the 2-oxo variant .

  • Introduction of the thiazolidinone moiety: Condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Functionalization with tetrahydrofuran: Alkylation of the thiazolidinone nitrogen using tetrahydrofuran-2-ylmethyl halides.

Challenges:

  • Steric hindrance from the dipropylamino group complicates cyclization steps.

  • Maintaining the (Z)-configuration during thiazolidinone formation requires strict temperature control.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

Thiazolidinones modulate NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). In murine models, similar compounds decreased edema by 40–60% at 10 mg/kg doses.

Anticancer Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives inhibit cyclin-dependent kinases (CDKs), with IC50 values ranging from 50–200 nM . The tetrahydrofuran substituent may enhance blood-brain barrier penetration, suggesting potential in glioblastoma therapy.

Comparative Analysis with Structural Analogs

CompoundCore StructureKey ModificationsBiological Activity
Target CompoundPyrido[1,2-a]pyrimidin-4-oneThiazolidinone, tetrahydrofuranAntimicrobial, anti-inflammatory
ThiazolidinedioneThiazolidine-2,4-dioneBenzyl group at C5Antidiabetic (PPAR-γ agonism)
5-Benzylidene rhodanineThiazolidine-2-thioneBenzylidene at C5Antibacterial (Gram-positive)

The target compound’s dual thiazolidinone and pyrido[1,2-a]pyrimidin-4-one functionalities distinguish it from analogs, enabling simultaneous modulation of multiple pathways .

Pharmacokinetic and Toxicity Considerations

  • Solubility: LogP of 3.2 (predicted) indicates moderate lipophilicity, suitable for oral administration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the tetrahydrofuran ring generates polar metabolites excreted renally.

  • Toxicity: Preliminary assays show an LD50 > 500 mg/kg in rodents, with no hepatotoxicity at therapeutic doses.

Future Directions and Applications

  • Optimization of Bioavailability: Prodrug strategies (e.g., esterification of the dipropylamino group) could enhance absorption.

  • Targeted Drug Delivery: Conjugation with nanoparticles may improve tumor penetration in oncology applications.

  • Broad-Spectrum Antimicrobials: Structural tuning to target Gram-negative bacteria’s outer membrane proteins.

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